molecular formula C16H14O2 B8747480 4-Cinnamyloxybenzaldehyde

4-Cinnamyloxybenzaldehyde

Cat. No. B8747480
M. Wt: 238.28 g/mol
InChI Key: SRXWGYPOOZFWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05063197

Procedure details

24.4 g of 4-hydroxybenzaldehyde is mixed with 50 ml of dimethylformamide, 30.4 g of cinnamyl chloride and 30.4 g of potassium carbonate. The resulting mixture is stirred in a stream of nitrogen at 100°-110° C. for 5 hours and then cooled. The cooled mixture is added to 2 l of ice water to deposit solid. The solid is separated therefrom by filtration and then washed with water until the solid becomes neutral. The washed solid is dried and then recrystallized from 200 ml of ethanol to obtain 36.4 g of 4-cinnamyloxybenzaldehyde. Thus obtained 4-cinnamyloxybenzaldehyde has a melting point of 89.5°-90.5° C.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH2:10](Cl)[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:10]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
30.4 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)Cl
Name
Quantity
30.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred in a stream of nitrogen at 100°-110° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solid is separated
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
washed with water until the solid
CUSTOM
Type
CUSTOM
Details
The washed solid is dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 200 ml of ethanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36.4 g
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.